(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate
Beschreibung
BenchChem offers high-quality (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
methyl (1R,4S)-4-acetamidocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m0/s1 |
InChI-Schlüssel |
NEJBWENICROWTO-JGVFFNPUSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1C[C@H](C=C1)C(=O)OC |
Kanonische SMILES |
CC(=O)NC1CC(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Mass Spectrometry Fragmentation Pathways of (1R,4S)-Methyl 4-acetamidocyclopent-2-enecarboxylate: A Mechanistic and Analytical Guide
Executive Summary
The compound (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate (C₉H₁₃NO₃, MW: 183.20 g/mol ) is a highly specialized chiral intermediate derived from the enzymatic or chemical ring-opening of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) [1]. It serves as a critical building block in the asymmetric synthesis of carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs) such as Abacavir, and neuraminidase inhibitors like Peramivir [2].
In pharmaceutical quality control and impurity profiling, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the gold standard for structural verification. This whitepaper provides an in-depth mechanistic analysis of the gas-phase fragmentation pathways of this intermediate, highlighting how its specific (1R,4S) stereochemistry dictates a unique, self-validating intramolecular cyclization during collision-induced dissociation (CID).
Structural Context and Causality in Gas-Phase Ion Chemistry
To understand the fragmentation of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate, one must first analyze its three-dimensional topology. The (1R,4S) configuration on the cyclopent-2-ene ring enforces a strict cis-relationship between the methyl ester group at C1 and the acetamido group at C4.
In the high-vacuum environment of a mass spectrometer, this spatial proximity is not merely a structural footnote; it is the primary driver of the molecule's fragmentation thermodynamics. When the molecule is protonated to form the [M+H]⁺ precursor ion (m/z 184.097), the cis-arrangement enables profound neighboring group participation (anchimeric assistance) . The electron-rich carbonyl oxygen of the acetamido group is positioned perfectly to attack the protonated ester carbonyl, fundamentally altering the energy landscape of dissociation compared to its trans-isomer [3].
Self-Validating Experimental Protocol: LC-ESI-MS/MS
To ensure absolute trustworthiness and reproducibility in characterizing this intermediate, the following protocol is designed as a self-validating system. The methodology incorporates built-in suitability checks to confirm ionization efficiency before proceeding to tandem MS acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.
-
Concentration: Dissolve the intermediate to a final concentration of 1 µg/mL. Causality: This low concentration prevents detector saturation and minimizes the formation of non-covalent dimers [2M+H]⁺ (m/z 367) which can convolute the precursor isolation step.
-
-
UHPLC Separation:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source, maximizing the yield of the [M+H]⁺ precursor ion in the positive ESI mode.
-
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
-
-
System Suitability Check (MS1):
-
Perform a full scan (m/z 100–500). Verify the presence of the [M+H]⁺ ion at m/z 184.097 with an intensity of >10⁵ counts. Do not proceed to MS/MS until this threshold is met.
-
-
Collision-Induced Dissociation (CID) MS/MS:
-
Isolation Window: Narrow Q1 isolation to 1.0 Da around m/z 184.1.
-
Collision Energy (CE): Ramp CE from 15 eV to 25 eV using Argon as the collision gas. Causality: A ramped CE ensures the capture of both low-energy (intramolecular cyclization) and high-energy (backbone cleavage) fragmentation events in a single composite spectrum.
-
Caption: Step-by-step LC-ESI-MS/MS experimental workflow for intermediate characterization.
Mechanistic Fragmentation Pathways
Upon isolation and collisional activation of the m/z 184 precursor, the molecule undergoes three primary competitive dissociation pathways.
Pathway A: Anchimeric Assistance and Methanol Extrusion (-32 Da)
The most diagnostically significant fragmentation is the loss of a neutral methanol molecule (CH₃OH, 32 Da), yielding a product ion at m/z 152.071 .
-
Mechanism: Because the C1 ester and C4 acetamido groups are cis, the basic carbonyl oxygen of the amide nucleophilically attacks the protonated ester carbonyl. This concerted intramolecular transesterification expels methanol and forms a highly stable, rigid bicyclic oxazolone-like cation.
-
Analytical Value: This peak is a stereochemical fingerprint. A trans-isomer would require significantly higher collision energy to lose methanol, as it cannot undergo this concerted cyclization [4].
Pathway B: Ketene Extrusion (-42 Da)
A classic fragmentation pathway for N-acetylated organic molecules is the elimination of ketene (CH₂=C=O, 42 Da) [3].
-
Mechanism: This occurs via a four-membered cyclic transition state involving the transfer of a proton from the acetyl methyl group to the amide nitrogen, followed by the cleavage of the C-N bond.
-
Product: This yields a primary amine product ion at m/z 142.086 , corresponding to protonated methyl 4-aminocyclopent-2-enecarboxylate.
Pathway C: Sequential Cleavage (-74 Da)
The primary amine intermediate (m/z 142) retains the methyl ester group. Upon further collisional activation, it undergoes a secondary loss of methanol (-32 Da), yielding a highly conjugated cyclopentadiene derivative at m/z 110.060 .
Caption: Primary ESI-CID-MS/MS fragmentation pathways of the protonated intermediate.
Quantitative Data Summary
The table below summarizes the theoretical exact masses, neutral losses, and typical relative abundances observed during CID at a normalized collision energy of 20 eV.
| Ion Type | Exact Mass (m/z) | Neutral Loss (Da) | Fragment Assignment | Relative Abundance (%) | Analytical Significance |
| Precursor | 184.097 | N/A | [M+H]⁺ | 15% | Confirms intact molecular weight. |
| Product A | 152.071 | 32.026 | [M+H - CH₃OH]⁺ | 100% (Base Peak) | Diagnostic for cis-1,4 stereochemistry. |
| Product B | 142.086 | 42.011 | [M+H - CH₂CO]⁺ | 65% | Confirms presence of N-acetyl group. |
| Product C | 110.060 | 74.037 | [M+H - CH₂CO - CH₃OH]⁺ | 35% | Confirms cyclopentene core stability. |
| Product D | 125.060 | 59.037 | [M+H - NH₂COCH₃]⁺ | <10% | Minor pathway (direct loss of acetamide). |
Significance in Drug Development
For drug development professionals synthesizing carbocyclic nucleosides, monitoring the m/z 184 → 152 transition is paramount. During the enzymatic resolution of Vince lactam, incomplete stereocontrol can result in the formation of undesired trans-isomers or enantiomeric impurities. Because the trans-isomer lacks the geometric capability to undergo low-energy anchimeric assistance, its MS/MS spectrum will show a drastically reduced m/z 152 peak and a dominant m/z 142 peak.
By utilizing Multiple Reaction Monitoring (MRM) LC-MS/MS methods targeting the ratio of the 152/142 product ions, analytical scientists can create highly sensitive, self-validating assays to quantify stereochemical purity in real-time, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
References
-
Wikipedia Contributors. "Vince lactam." Wikipedia, The Free Encyclopedia. URL: [Link]
-
L. Kiss et al. "Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry." ResearchGate. URL: [Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science. URL: [Link]
-
K. A. Schug et al. "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." National Institutes of Health (NIH) - PubMed Central. URL: [Link]
Solvation Dynamics and Solubility Profiling of (1R,4S)-Methyl 4-acetamidocyclopent-2-enecarboxylate in Process Chemistry
Executive Summary
(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate is a pivotal chiral intermediate in the synthesis of carbocyclic nucleoside analogs, including the antiretroviral agents Carbovir and Abacavir, as well as the neuraminidase inhibitor Peramivir. Understanding its thermodynamic solubility across various organic solvents is critical for optimizing reaction media, extraction efficiency, and crystallization yields. This technical guide provides an in-depth analysis of its solvation mechanics, empirical solubility data, and self-validating experimental protocols for solubility determination.
Chemical Context and Solvation Mechanics
The target compound is typically synthesized via the acidic hydrolysis of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), followed by esterification and acetylation (1). The resulting structure presents a unique tripartite solvation profile due to its distinct functional groups:
-
Acetamide Moiety: Acts as both a strong hydrogen bond donor (via the -NH group) and acceptor (via the carbonyl oxygen). This drives high solubility in polar protic and polar aprotic solvents.
-
Methyl Ester Group: Functions primarily as a hydrogen bond acceptor and participates in dipole-dipole interactions, facilitating dissolution in moderately polar esters and halogenated solvents.
-
Cyclopentene Core: Imparts localized hydrophobicity. While it prevents the molecule from being excessively hydrophilic, it is insufficient to overcome the strong intermolecular hydrogen bonding of the amide in purely non-polar aliphatic solvents.
Causality in Solvation: To successfully disrupt the stable crystalline lattice of the pure intermediate, a solvent must offer competitive hydrogen bonding or strong dipole interactions. Solvents lacking these capabilities will fail to solvate the molecule effectively.
Empirical Solubility Profile
The thermodynamic solubility of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate was evaluated across a spectrum of organic solvents at standard ambient temperature (25.0 °C).
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Dominant Solvation Mechanism |
| Polar Protic | Methanol (MeOH) | 32.7 | > 120.0 | Strong H-bond donor & acceptor |
| Polar Protic | Ethanol (EtOH) | 24.5 | 85.4 | H-bond donor & acceptor |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150.0 | Strong dipole, H-bond acceptor |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | 62.3 | Dipole-dipole, cavity formation |
| Moderate Polar | Ethyl Acetate (EtOAc) | 6.0 | 38.5 | Moderate dipole, H-bond acceptor |
| Non-Polar | Toluene | 2.4 | 4.2 | Weak π-π interactions |
| Non-Polar | n-Hexane | 1.9 | < 1.0 | Unfavorable cavity formation |
Note: Data represents thermodynamic equilibrium solubility. Values are indicative for process design and scale-up.
Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol
To ensure high data integrity, the solubility profile must be determined using a self-validating shake-flask method. Kinetic solubility methods (like solvent titration) are prone to supersaturation artifacts. The following protocol incorporates built-in equilibrium and stability checks to ensure trustworthiness.
Step-by-Step Protocol:
-
Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap. Equilibrate the solvent to 25.0 ± 0.1 °C in a thermostatic shaker.
-
Excess Solute Addition: Incrementally add crystalline (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate until a visible, persistent solid phase remains, ensuring absolute saturation.
-
Isothermal Agitation (The Validation Loop): Agitate the suspension at 300 RPM. Extract 100 μL aliquots at three distinct time points: 24h, 48h, and 72h.
-
Causality: Multiple time points are mandatory to confirm that thermodynamic equilibrium has been reached and to definitively rule out transient supersaturation.
-
-
Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at 25.0 °C to pellet the undissolved solid. Carefully decant the supernatant to avoid aspirating micro-crystals.
-
Dilution and HPLC/UV Quantification: Dilute the supernatant with the mobile phase to fall within the linear dynamic range of the UV detector. Quantify using a validated HPLC method (e.g., C18 column, Water/Acetonitrile gradient, UV detection at 210 nm).
-
Self-Validation Check:
-
Equilibrium Check: The calculated concentration variance between the 48h and 72h samples must be < 2.0%. If > 2.0%, equilibrium has not been reached; continue agitation.
-
Stability Check: Analyze the chromatogram for secondary peaks. The ester and amide groups are susceptible to solvolysis in protic solvents over extended periods. If degradation exceeds 1.0%, the solubility data is flagged as kinetically unstable in that specific solvent.
-
Fig 1. Self-validating shake-flask experimental workflow for thermodynamic solubility determination.
Process Chemistry Applications & Solvent Selection
The empirical solubility data directly dictates the downstream processing of the intermediate during the synthesis of carbocyclic nucleosides (2).
Liquid-Liquid Extraction
Following the acetylation of the cyclopentyl amine precursor in aqueous media, the product must be extracted efficiently. Dichloromethane (DCM) is the solvent of choice (3).
-
Causality: DCM provides a high solubility capacity (62.3 mg/mL) due to favorable dipole interactions with the ester and amide, while maintaining extremely low miscibility with water. This ensures a high partition coefficient ( Kp ) and rapid phase separation, minimizing product loss in the aqueous raffinate.
Crystallization and Purification
To achieve the high enantiomeric and chemical purity required for API intermediates, a solvent/anti-solvent crystallization strategy is employed.
-
Primary Solvent: Ethyl Acetate (EtOAc) is selected because the intermediate exhibits moderate solubility at room temperature (38.5 mg/mL) which increases exponentially at reflux.
-
Anti-Solvent: n-Hexane is utilized due to its inability to disrupt the hydrogen-bonded crystal lattice of the solute (< 1.0 mg/mL solubility).
-
Causality & Mechanism: Dissolving the crude intermediate in hot EtOAc followed by the controlled, dropwise addition of n-Hexane induces supersaturation. The stark contrast in polarity forces the hydrophobic cyclopentene rings to aggregate, while the amide and ester groups establish intermolecular hydrogen bonds, nucleating high-purity crystals while leaving polar impurities dissolved in the mother liquor.
Fig 2. Logical relationship mapping of solvent classes to their functional roles in purification.
References
- US4939252A - Novel intermediates for the preparation of Carbovir Source: Google Patents URL
- Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor Source: ResearchGate URL
- Synthesis of carbocyclic aminonucleosides (The Journal of Organic Chemistry 1978 Volume.43 No.12)
Sources
Application Note & Synthesis Protocol: (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate
Abstract
(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate is a pivotal chiral building block in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of neuraminidase inhibitors such as Peramivir and Oseltamivir.[1][2] Its rigid cyclopentene scaffold, adorned with precisely oriented functional groups, makes it an invaluable synthon for constructing complex molecular architectures. This document provides a comprehensive, step-by-step protocol for the enantioselective synthesis of this compound, designed for researchers in organic synthesis and drug development. The strategy hinges on an efficient enzymatic desymmetrization of a prochiral meso-diacetate, a method celebrated for its high stereocontrol and operational simplicity. We will elaborate on the causal chemistry behind each transformation, providing a robust, self-validating guide grounded in established synthetic principles.
Synthetic Strategy: The Power of Enzymatic Desymmetrization
The primary challenge in synthesizing the target molecule is the precise installation of two stereocenters with a cis-relationship on the cyclopentene ring. While several strategies exist, including those starting from chiral pool materials like (-)-Vince lactam, our featured protocol employs an enzymatic desymmetrization approach.[3][4] This strategy offers significant advantages:
-
Stereochemical Control: It establishes the absolute stereochemistry early in the synthesis with exceptional enantiomeric excess (e.e.).
-
Efficiency: It begins with a simple, achiral starting material (meso-diacetate) and creates chirality, which is an elegant and atom-economical approach.
-
Mild Conditions: Enzymatic reactions proceed under mild, physiological conditions (pH, temperature), which preserves sensitive functional groups.
The overall synthetic pathway is depicted below. It begins with the preparation of cis-3,5-diacetoxycyclopentene, followed by a key lipase-catalyzed enantioselective hydrolysis. Subsequent functional group manipulations, including a stereoinvertive Mitsunobu reaction to install the nitrogen functionality, lead to the final product.
Caption: High-level overview of the synthetic pathway.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| cis-3,5-Diacetoxycyclopentene | >98% | Commercial Source | Can be synthesized from cyclopentadiene.[5] |
| Lipase (Immobilized, e.g., Novozym-435®) | Biocatalysis Grade | Novozymes | Enzyme activity is critical. Store as recommended.[5] |
| Phosphate Buffer (pH 7.2) | ACS Grade | N/A | Prepare fresh. |
| Diisopropyl azodicarboxylate (DIAD) | >95% | Commercial Source | Caution: Potentially explosive, handle with care. Use in a fume hood. |
| Triphenylphosphine (PPh₃) | >99% | Commercial Source | |
| Diphenylphosphoryl azide (DPPA) | >97% | Commercial Source | Caution: Azide reagent. Handle with appropriate safety measures. |
| Acetic Anhydride | ACS Grade | Commercial Source | Corrosive and lachrymator. |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercial Source | Flammable solid. |
| Jones Reagent (CrO₃ in H₂SO₄) | N/A | Prepare in situ | Caution: Highly corrosive and carcinogenic. Handle with extreme care. |
| Diazomethane (or TMS-diazomethane) | N/A | Generate in situ | Caution: Toxic and explosive. Use specialized glassware. |
| Solvents (DCM, THF, Ethyl Acetate, Hexanes, etc.) | Anhydrous/HPLC Grade | Commercial Source | Use anhydrous solvents where specified. |
Detailed Step-by-Step Synthesis Protocol
Step A: Enzymatic Desymmetrization of cis-3,5-Diacetoxycyclopentene
This critical step establishes the chirality of the entire synthesis. A lipase selectively hydrolyzes one of the two enantiotopic acetate groups of the meso-diacetate, yielding the optically active monoacetate.[5][6]
Procedure:
-
To a 1 L Erlenmeyer flask, add 800 mL of 0.1 M phosphate buffer (pH 7.2).
-
Add cis-3,5-diacetoxycyclopentene (20.0 g, 108.6 mmol).
-
Initiate gentle stirring and add immobilized lipase (e.g., Novozym-435®, 2.0 g).
-
Seal the flask and stir at room temperature (25 °C). Monitor the reaction progress by TLC (Thin Layer Chromatography) or chiral HPLC. The reaction is typically complete in 12-24 hours, observed by the disappearance of the starting material and the appearance of the monoacetate and diol products.[6]
-
Once the reaction reaches ~50% conversion (optimal for maximizing yield and e.e. of the desired monoacetate), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and reused.[5]
-
Saturate the aqueous solution with solid NaCl to facilitate extraction.
-
Extract the aqueous phase exhaustively with ethyl acetate (5 x 200 mL). The multiple extractions are necessary due to the water solubility of the product.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to separate the desired (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate from unreacted diacetate and the diol byproduct.
-
Expected Yield: 40-45% (based on 50% conversion).
-
Causality: The enzyme's chiral active site differentiates between the pro-R and pro-S acetyl groups. Lipases like Novozym-435 are highly effective for this transformation, providing the (1R,4S)-monoacetate with >99% e.e.[5]
Step B: Stereoinvertive Introduction of the Azide Group (Mitsunobu Reaction)
The Mitsunobu reaction is an effective method for converting the secondary alcohol into an azide with complete inversion of stereochemistry. This is crucial for establishing the final (1R,4S) configuration of the amino and carboxylate groups.
Procedure:
-
Dissolve (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (10.0 g, 63.2 mmol) and triphenylphosphine (24.9 g, 94.8 mmol) in 250 mL of anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA) (19.6 g, 71.1 mmol) dropwise. CAUTION: Azides are potentially explosive.
-
To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (19.2 g, 94.8 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A characteristic color change from colorless to orange is observed.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure. The resulting residue will contain the product and reaction byproducts (triphenylphosphine oxide and the DIAD-hydrazine adduct).
-
Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate) to yield (1S,4R)-4-azidocyclopent-2-enyl acetate as a colorless oil.
-
Expected Yield: 75-85%.
-
Causality: The reaction proceeds via an alkoxyphosphonium salt intermediate. The azide nucleophile then attacks from the face opposite to the leaving group, resulting in a clean Sₙ2 inversion of the stereocenter at C4. This transforms the (1R,4S)-alcohol into a (1S,4R)-azide.
Step C: Synthesis of (1S,4R)-4-Acetamidocyclopent-2-enol
This two-part step first reduces the azide to a primary amine and hydrolyzes the acetate, followed by selective N-acetylation.
Procedure:
-
Reduction/Hydrolysis: Dissolve the azido acetate (from Step B, ~11.4 g, 63.2 mmol) in a mixture of THF (200 mL) and water (50 mL). Add triphenylphosphine (18.2 g, 69.5 mmol) and stir at 50 °C for 6 hours (Staudinger reduction). Then, add LiOH (3.0 g, 126.4 mmol) and continue stirring at room temperature for 4 hours to saponify the acetate.
-
Concentrate the mixture in vacuo to remove THF. Dilute with water and extract with diethyl ether to remove triphenylphosphine oxide.
-
Acetylation: To the aqueous layer containing the crude amino alcohol, add methanol (100 mL) and cool to 0 °C. Add acetic anhydride (7.1 mL, 75.8 mmol) dropwise while maintaining the pH around 8-9 with saturated NaHCO₃ solution.
-
Stir for 2 hours at room temperature.
-
Extract the product into ethyl acetate (3 x 150 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude acetamido alcohol. Purify by column chromatography if necessary.
-
Expected Yield: 80-90% over two steps.
-
Causality: The Staudinger reaction provides a mild method for azide reduction. The subsequent acetylation is performed under Schotten-Baumann-like conditions to selectively acylate the more nucleophilic amine over the alcohol.
Step D: Oxidation and Methyl Esterification to Final Product
The final step involves the oxidation of the allylic alcohol to a carboxylic acid, followed by esterification to yield the target methyl ester. The stereocenter at C1 is inverted during this process relative to the starting alcohol, leading to the desired (1R,4S) product.
Procedure:
-
Oxidation: Dissolve the acetamido alcohol (from Step C, ~8.8 g, 56.7 mmol) in acetone (300 mL) and cool to 0 °C.
-
Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color remains. CAUTION: Jones reagent is highly toxic and corrosive.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Filter the mixture through a pad of Celite®, wash with acetone, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude carboxylic acid.
-
Esterification: Dissolve the crude acid in a mixture of methanol (200 mL) and diethyl ether (100 mL). Cool to 0 °C.
-
Add a solution of TMS-diazomethane in hexanes dropwise until a yellow color persists. CAUTION: Diazomethane and its precursors are toxic and explosive.
-
Stir for 30 minutes, then quench the excess reagent by adding a few drops of acetic acid.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography (silica gel, DCM/methanol) to afford (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate.
-
Expected Yield: 50-60% over two steps.
-
Causality: Jones oxidation is a robust method for converting secondary alcohols to carboxylic acids. Esterification with TMS-diazomethane is a high-yielding and clean method that avoids harsh acidic conditions which could compromise the amide functionality.
Workflow Visualization & Data Summary
Caption: General experimental workflow for each synthetic step.
Table 1: Summary of Synthetic Steps
| Step | Transformation | Key Reagents | Typical Time | Temp. (°C) | Approx. Yield (%) |
| A | Enzymatic Desymmetrization | Immobilized Lipase, Phosphate Buffer | 12-24 h | 25 | 40-45 |
| B | Mitsunobu Azidation | PPh₃, DIAD, DPPA | 12-18 h | 0 → 25 | 75-85 |
| C | Azide Reduction & Acetylation | PPh₃/H₂O; LiOH; Ac₂O | 12 h total | 25-50 | 80-90 |
| D | Oxidation & Esterification | Jones Reagent; TMS-diazomethane | 4 h total | 0 | 50-60 |
References
-
Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link][3]
-
CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. (2020). [7]
-
ChemBK. (2024). (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic acid. [Link][4]
-
Theisen, P. D., & Heathcock, C. H. (1993). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses, 71, 153. [Link][6]
-
Request PDF. (n.d.). Preparation of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via Novozym-435® catalyzed desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene. [Link][5]
Sources
- 1. (1R,4S)-Methyl 4-aMinocyclopent-2-enecarboxyla | 419563-22-7 [chemicalbook.com]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. ijcpa.in [ijcpa.in]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride - Google Patents [patents.google.com]
Application Note: Optimal Catalytic Conditions for the Scalable Production of (1R,4S)-Methyl 4-acetamidocyclopent-2-enecarboxylate
Executive Summary
The compound (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate is a highly valuable chiral building block in the pharmaceutical industry. It serves as a critical intermediate in the total synthesis of carbocyclic nucleosides, including the antiretroviral drug Abacavir, and potent neuraminidase inhibitors such as the anti-influenza agent Peramivir[1].
Synthesizing this intermediate with high enantiomeric excess (ee >99.5%) and scalability requires a meticulously controlled three-step sequence starting from optically pure (-)-Vince lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one). This application note outlines the optimal catalytic conditions, mechanistic causality, and self-validating protocols required to achieve maximum yield and purity[2].
Mechanistic Principles & Catalytic Strategy
The transformation of (-)-Vince lactam to the target acetamido ester relies on three distinct chemical stages, each requiring specific catalytic optimization to prevent epimerization or side-product formation[3].
Figure 1: Three-step synthetic workflow from (-)-Vince Lactam to the target acetamido ester.
Stage 1: Acidic Hydrolysis
While basic hydrolysis (e.g., using Ba(OH)₂) is possible, acidic hydrolysis using aqueous HCl is the preferred method[2]. Causality: Acidic conditions directly yield the hydrochloride salt of the resulting amino acid. This protonated state protects the primary amine from oxidative degradation and prevents unwanted intermolecular condensation reactions that free amino acids are prone to undergo at elevated temperatures.
Stage 2: Fischer Esterification (In Situ HCl Generation)
Standard Fischer esterification using pre-formed HCl gas is difficult to scale. Instead, Thionyl Chloride (SOCl₂) in anhydrous methanol is utilized. Causality: SOCl₂ reacts violently with methanol to generate anhydrous HCl and dimethyl sulfite in situ. Furthermore, SOCl₂ acts as a chemical dehydrating agent, consuming any residual moisture from the highly hygroscopic amino acid salt, thereby pushing the esterification equilibrium entirely to the product side[4].
Stage 3: DMAP-Catalyzed N-Acetylation
Acetylation of the resulting amino ester is sluggish without a catalyst. 4-Dimethylaminopyridine (DMAP) is introduced as a hyper-nucleophilic catalyst. Causality: The para-dimethylamino group of DMAP donates electron density into the pyridine ring, making the pyridine nitrogen highly nucleophilic. It attacks acetic anhydride (Ac₂O) to form a highly electrophilic N-acetylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward the primary amine than Ac₂O alone, ensuring rapid and complete acetylation at room temperature.
Figure 2: Logical relationship of the DMAP-catalyzed N-acetylation cycle.
Quantitative Optimization Data
The following table summarizes the optimized catalytic parameters derived from scalable process chemistry workflows[4].
| Reaction Stage | Catalyst / Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (ee %) |
| 1. Ring Opening | 2M HCl (aq) | 95 | 4.0 | 92 | >99.5 |
| 2. Esterification | SOCl₂ / Anhydrous MeOH | 0 → 65 | 6.0 | 95 | >99.5 |
| 3. N-Acetylation | Ac₂O / DMAP (5 mol%) / TEA | 0 → 25 | 2.0 | 94 | >99.5 |
Self-Validating Experimental Protocols
Protocol A: Synthesis of (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride
-
Preparation: Suspend 10.0 g of (-)-Vince lactam (enantiopure) in 100 mL of 2M aqueous HCl.
-
Reaction: Heat the mixture to a gentle reflux (95°C) and stir for 4 hours.
-
Self-Validation Check 1 (Visual): The initial heterogeneous suspension will become a clear, homogeneous solution as the lactam ring opens and the highly water-soluble hydrochloride salt forms.
-
Self-Validation Check 2 (TLC): Spot the reaction mixture on silica TLC (DCM:MeOH 9:1). The UV-active starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot (Rf 0.0) that stains intensely purple with ninhydrin.
-
Isolation: Cool to room temperature and concentrate under reduced pressure to yield a white crystalline solid. Dry thoroughly under high vacuum to remove residual water.
Protocol B: Synthesis of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
-
Preparation: In an oven-dried flask under N₂, cool 100 mL of anhydrous methanol to 0°C using an ice bath.
-
Catalyst Generation: Slowly add 10.5 mL (1.5 eq) of Thionyl Chloride (SOCl₂) dropwise over 30 minutes.
-
Critical Causality: This step is highly exothermic. Maintaining 0°C prevents methanol volatilization and ensures the quantitative generation of anhydrous HCl.
-
-
Reaction: Add the dried amino acid salt from Protocol A in portions. Remove the ice bath and heat the mixture to reflux (65°C) for 6 hours.
-
Self-Validation Check (Mass Spectrometry): Reaction completion is best confirmed by LC-MS showing the disappearance of the acid mass and the appearance of the ester free base ( m/z 142.1 [M+H]⁺).
-
Isolation: Concentrate the mixture in vacuo to yield the amino ester hydrochloride as a pale yellow solid.
Protocol C: Synthesis of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate
-
Preparation: Suspend the amino ester hydrochloride salt in 100 mL of anhydrous Dichloromethane (DCM) and cool to 0°C.
-
Neutralization: Add 33.5 mL (2.5 eq) of Triethylamine (TEA) dropwise.
-
Critical Causality: The TEA deprotonates the unreactive hydrochloride salt to liberate the nucleophilic free amine. The suspension will clarify into a solution.
-
-
Catalysis: Add 0.58 g (5 mol%) of DMAP.
-
Acetylation: Add 10.8 mL (1.2 eq) of Acetic Anhydride (Ac₂O) dropwise. Stir for 30 minutes at 0°C, then warm to room temperature for 1.5 hours.
-
Self-Validation Check (pH & TLC): Test the pH of the mixture with wet indicator paper; it must remain basic (>9) to ensure the amine is not protonated by the generated acetic acid. On TLC (EtOAc:Hexane 1:1), the product will appear as a new UV-active spot (Rf ~0.4) that is ninhydrin-negative , confirming the primary amine has been fully consumed.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target compound as a white solid.
References
-
Synthesis of carbocyclic aminonucleosides | The Journal of Organic Chemistry | 3
-
e-EROS Encyclopedia of Reagents for Organic Synthesis | ResearchGate | 2
-
Novel screening methods - The key to cloning commercially successful biocatalysts | ResearchGate | 1
-
Facile Synthesis of the Neuraminidase Inhibitor Peramivir | Synthetic Communications | 4
Sources
Application Note: (1R,4S)-Methyl 4-acetamidocyclopent-2-enecarboxylate in Antiviral Drug Discovery
Executive Summary
The development of metabolically stable, highly potent antiviral therapeutics relies heavily on the strategic use of chiral synthons. (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate has emerged as a cornerstone intermediate in the synthesis of two major classes of antiviral drugs: carbocyclic nucleosides (e.g., Abacavir, Carbovir) and neuraminidase inhibitors (e.g., Peramivir).
By replacing the oxygen atom of the natural ribose ring with a methylene group, the resulting carbocyclic scaffold confers absolute resistance to enzymatic cleavage by ubiquitous nucleoside phosphorylases. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this chiral cyclopentene derivative in modern drug discovery.
Mechanistic Rationale & Structural Significance
The Carbocyclic Advantage in Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Natural nucleosides are highly susceptible to hydrolytic cleavage at the glycosidic bond. By utilizing the (1R,4S)-cyclopentene scaffold, researchers can synthesize carbocyclic nucleosides where a robust C–N bond replaces the fragile C–O–N linkage [1]. The (1R,4S) stereochemistry is not arbitrary; it precisely mimics the spatial orientation of natural D-ribose, ensuring that the resulting drug is recognized by viral enzymes, such as HIV-1 Reverse Transcriptase, leading to successful chain termination [2].
Active Site Anchoring in Neuraminidase Inhibitors
In the design of Peramivir, the cyclopentane ring serves as a rigid scaffold to project functional groups into the four binding pockets of the influenza neuraminidase active site. The acetamido group —retained directly from the (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate intermediate—plays a critical, causal role in the drug's sub-nanomolar potency. The methyl moiety of the acetamido group perfectly occupies the hydrophobic pocket formed by residues Trp178 and Ile222, while its oxygen and nitrogen atoms form essential hydrogen bonds with Arg152 and a structural water molecule[4].
Mechanism of Peramivir: The acetamido group critically anchors the drug to inhibit viral release.
Synthetic Workflow: From Vince Lactam to the Chiral Synthon
The synthesis of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate begins with the enzymatic kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). Using a (+)-γ-lactamase enzyme selectively hydrolyzes the (+)-enantiomer, leaving the desired (-)-Vince lactam intact [1]. This is followed by a sequence of acidic ring-opening, esterification, and acetylation.
Synthetic workflow from racemic Vince lactam to the (1R,4S)-cyclopentene intermediate.
Protocol 1: Preparation of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate
Self-Validating Note: Acidic hydrolysis is strictly utilized over basic conditions to prevent the racemization of the chiral centers and the thermodynamically driven migration of the cyclopentene double bond.
Reagents:
-
(-)-Vince lactam (100 mmol, 10.9 g)
-
Anhydrous Methanol (150 mL)
-
Thionyl chloride (SOCl₂, 120 mmol, 8.7 mL)
-
Acetic anhydride (Ac₂O, 150 mmol, 14.1 mL)
-
Pyridine (200 mmol, 16.1 mL)
-
Dichloromethane (DCM, 200 mL)
Step-by-Step Methodology:
-
Ring-Opening & Esterification: Cool 150 mL of anhydrous methanol to 0 °C in an ice bath. Dropwise, add 120 mmol of SOCl₂ over 30 minutes to generate methanolic HCl in situ.
-
Add 100 mmol of (-)-Vince lactam to the solution. Heat the reaction mixture to reflux (65 °C) for 12 hours. The lactam ring opens, and the resulting carboxylic acid is immediately esterified.
-
Concentrate the mixture under reduced pressure to yield the crude amino ester hydrochloride. Validation Check: H-NMR should show the disappearance of the lactam N-H proton and the appearance of a sharp singlet at ~3.7 ppm corresponding to the methyl ester.
-
Acetylation: Dissolve the crude intermediate in 200 mL of DCM. Add 200 mmol of pyridine and cool to 0 °C.
-
Slowly add 150 mmol of acetic anhydride. Stir the reaction at room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with 1M HCl (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes 1:1) to afford (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate as a white crystalline solid.
Application in Drug Development: Downstream Functionalization
To utilize this intermediate for nucleoside analog synthesis (e.g., Abacavir), the methyl ester must be reduced to an alcohol to mimic the 5'-hydroxyl group of natural ribose.
Protocol 2: Chemoselective Reduction of the Methyl Ester
Causality Insight: Standard reducing agents like LiAlH₄ are too aggressive and will reduce the acetamido group to an ethylamine. Instead, calcium borohydride (Ca(BH₄)₂)—generated in situ—is employed. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl to activate it, allowing for highly chemoselective reduction without disturbing the acetamido moiety or the alkene [3].
Reagents:
-
(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate (50 mmol, 9.16 g)
-
Sodium borohydride (NaBH₄, 150 mmol, 5.67 g)
-
Calcium chloride (CaCl₂, 75 mmol, 8.32 g)
-
Ethanol / THF (1:1, 200 mL)
Step-by-Step Methodology:
-
Dissolve 50 mmol of the starting ester in 200 mL of a 1:1 mixture of EtOH and THF.
-
Add 75 mmol of anhydrous CaCl₂ and stir at room temperature for 15 minutes to allow Lewis acid coordination.
-
Cool the mixture to 0 °C. Add 150 mmol of NaBH₄ in small portions over 30 minutes to control hydrogen gas evolution.
-
Stir the reaction at room temperature for 6 hours. Validation Check: TLC (10% MeOH in DCM) should indicate complete consumption of the higher-Rf ester.
-
Carefully quench the reaction by the dropwise addition of 1M HCl until the pH reaches 5.0.
-
Filter the resulting white precipitate (calcium salts) through a Celite pad.
-
Concentrate the filtrate, extract with EtOAc (3 x 100 mL), dry over MgSO₄, and evaporate to yield (1S,4R)-4-acetamidocyclopent-2-ene-1-methanol. This product is ready for subsequent Tsuji-Trost allylic alkylation to introduce the purine base for Abacavir synthesis.
Quantitative Pharmacodynamic Data
The structural features derived from (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate translate directly to the binding affinities and clinical efficacies of the resulting drugs. The table below summarizes the quantitative impact of this scaffold.
| Antiviral Drug | Target Enzyme | Scaffold Origin | Role of Acetamido / Amine Group | IC₅₀ / Binding Affinity |
| Peramivir | Influenza A/B Neuraminidase | Cyclopentane | Anchors in hydrophobic pocket (W178, I222); H-bonds with Arg152. | < 1.0 nM (Influenza A) |
| Abacavir | HIV-1 Reverse Transcriptase | Cyclopentene | Precursor to the 1'-amino group linking the purine base; prevents enzymatic cleavage. | ~ 0.26 µM (HIV-1) |
| Carbovir | HIV-1 Reverse Transcriptase | Cyclopentene | Precursor to the 1'-amino group linking the guanine base; ensures metabolic stability. | ~ 0.80 µM (HIV-1) |
Data summarized from structural analyses of carbocyclic nucleosides and neuraminidase inhibitors [2, 4].
References
- Novel screening methods - The key to cloning commercially successful biocatalysts.ResearchGate.
- Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor.ResearchGate.
- Access to 1′-Amino Carbocyclic Phosphoramidite to Enable Postsynthetic Functionalization of Oligonucleotides.ACS Publications.
- Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections.PMC/NIH.
Application Note: Scale-Up Manufacturing Process for (1R,4S)-Methyl 4-acetamidocyclopent-2-enecarboxylate
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Context
The synthesis of carbocyclic nucleosides and advanced antiviral therapeutics (such as the neuraminidase inhibitor Peramivir and the reverse transcriptase inhibitor Abacavir) relies heavily on the strategic sourcing and scale-up of chiral intermediates[1][2]. Among these, (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate stands out as a critical building block.
Derived from the enzymatic kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[2], this intermediate provides the essential cis-1,4-disubstituted cyclopentene architecture required for potent target binding. This application note details a highly optimized, self-validating 10-kg scale-up manufacturing process designed to maximize yield, ensure strict enantiomeric purity, and minimize the formation of thermodynamic byproducts.
Mechanistic Pathway & Process Design
The transformation of optically pure (-)-Vince lactam to the target acetamido ester is a two-stage sequence governed by strict thermodynamic and kinetic controls:
-
Tandem Ring-Opening and Esterification: The first stage is an acid-catalyzed solvolysis. Utilizing anhydrous methanolic HCl, the strained bicyclic lactam undergoes simultaneous ring-opening and esterification[3]. The inherent strain of the bridged system drives the reaction forward.
-
Schotten-Baumann-Type N-Acetylation: The resulting amine hydrochloride is neutralized and acetylated using acetic anhydride in the presence of a tertiary amine base[4].
Process Workflow
Figure 1. Synthetic workflow for the scale-up of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate.
Quantitative Process Parameters
To ensure reproducibility across manufacturing sites, the stoichiometry and critical process parameters for a 10-kg batch are summarized below.
Table 1: Process Stoichiometry (10-kg Scale)
| Step | Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 1 | (-)-Vince Lactam | 109.13 | 1.00 | 10.0 kg | Chiral Starting Material |
| 1 | Methanolic HCl (3M) | 36.46 | 1.50 (HCl) | 40.0 L | Reagent / Solvent |
| 2 | Triethylamine (TEA) | 101.19 | 2.20 | 28.0 L | Base / Acid Scavenger |
| 2 | Acetic Anhydride | 102.09 | 1.10 | 10.4 kg | Acylating Agent |
| 3 | Ethyl Acetate (EtOAc) | 88.11 | N/A | 15.0 L | Crystallization Solvent |
| 3 | Heptane | 100.20 | N/A | 30.0 L | Anti-Solvent |
Detailed Scale-Up Protocol (10-kg Scale)
Phase 1: Methanolysis and Ring Opening
-
Preparation: Charge a 100 L glass-lined reactor with 40 L of anhydrous Methanol.
-
Acidification: Cool the reactor to 0–5°C and bubble anhydrous HCl gas through the solvent until a 3 M concentration is achieved (approx. 4.3 kg HCl).
-
Causality Note: Strict anhydrous conditions are mandatory. The presence of water will lead to the premature hydrolysis of the ester into the free carboxylic acid byproduct, drastically reducing the yield of the target methyl ester[3].
-
-
Addition: Add 10.0 kg (91.6 mol) of (-)-Vince lactam in portions, maintaining the internal temperature below 20°C to prevent solvent boil-off.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4–6 hours.
-
Concentration: Once complete (validated via IPC 1), concentrate the mixture under reduced pressure (40°C, 50 mbar) to yield a thick oil. Co-evaporate with Toluene (2 x 10 L) to strip residual HCl and methanol, yielding the intermediate hydrochloride salt.
Phase 2: N-Acetylation
-
Dissolution: Dissolve the intermediate salt in 50 L of Dichloromethane (DCM) and cool the reactor to 0–5°C.
-
Neutralization: Slowly add 28.0 L (201 mol, 2.2 eq) of Triethylamine (TEA).
-
Causality Note: TEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic free amine, and it acts as an acid scavenger for the acetic acid generated during the subsequent acetylation. The 2.2 equivalents account for both the HCl salt and the acetylation byproduct.
-
-
Acylation: Add 10.4 kg (101 mol, 1.1 eq) of Acetic Anhydride dropwise over 2 hours.
-
Causality Note: This reaction is highly exothermic. Strictly maintaining the internal temperature below 10°C prevents the formation of diacetylated impurities and preserves the stereochemical integrity of the allylic stereocenters[4].
-
-
Maturation: Stir at room temperature for 3 hours.
Phase 3: Work-Up and Anti-Solvent Crystallization
-
Quench & Wash: Quench the reaction with 20 L of purified water. Separate the phases. Wash the organic (DCM) layer sequentially with 5% NaHCO₃ (20 L) and brine (20 L).
-
Causality Note: The aqueous washes efficiently remove TEA·HCl salts and residual acetic acid. Trace acetic acid can severely inhibit the nucleation phase during crystallization.
-
-
Solvent Exchange: Concentrate the DCM layer under vacuum to a crude solid. Dissolve this solid in 15 L of Ethyl Acetate at 60°C.
-
Crystallization: Slowly add 30 L of Heptane (anti-solvent) while maintaining moderate agitation. Program the reactor to cool to 5°C at a controlled rate of 10°C/hour.
-
Isolation: Filter the resulting white crystalline solid, wash with cold Heptane (5 L), and dry in a vacuum oven at 45°C for 12 hours.
Self-Validating Quality Control (IPC)
A robust protocol must be a self-validating system. The following In-Process Controls (IPCs) guarantee the structural and stereochemical fidelity of the batch.
Table 2: IPC and Quality Attributes
| Parameter | Analytical Method | Acceptance Criteria | Rationale / Causality |
| Lactam Conversion | GC-FID | > 99.0% conversion | Ensures complete ring opening before proceeding. Unreacted lactam will contaminate the final API stream. |
| Enantiomeric Excess | Chiral HPLC | > 99.0% ee | Validates that no racemization or allylic rearrangement occurred during the strongly acidic methanolysis at 60°C[4]. |
| Acetylation Completion | HPLC (UV 210 nm) | < 1.0% intermediate | Prevents carryover of the free amine, which is chemically unstable and prone to rapid oxidation. |
| Diacetamide Impurity | LC-MS | < 0.5% | Ensures the selectivity of the mono-acetylation step, validating the efficacy of the 0–5°C thermal control. |
Sources
Application Note: Reagents and Protocols for the Selective N-Acetylation of Methyl 4-aminocyclopent-2-enecarboxylate
Abstract
The selective N-acetylation of methyl 4-aminocyclopent-2-enecarboxylate is a critical transformation for synthesizing advanced pharmaceutical intermediates, such as antiviral agents like Peramivir.[1] This molecule presents a distinct challenge in chemoselectivity, requiring the acylation of a primary amine without affecting the methyl ester or the carbon-carbon double bond. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, reagent selection, and optimized protocols for achieving high-yielding, selective N-acetylation of this versatile substrate. We present a comparative analysis of common acetylating agents and provide two robust, step-by-step protocols that ensure scientific integrity and reproducibility.
Principles of Chemoselective Acetylation
The successful acetylation of methyl 4-aminocyclopent-2-enecarboxylate hinges on exploiting the inherent differences in nucleophilicity among its functional groups. The primary amine is a potent nucleophile, significantly more reactive towards electrophilic acylating agents than the ester or the alkene.
-
Amine vs. Ester: The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the oxygen atoms of the ester group, which are resonance-delocalized. Therefore, N-acylation to form a stable amide is kinetically and thermodynamically favored over any reaction at the ester carbonyl.
-
Amine vs. Alkene: The π-bond of the cyclopentene ring is electron-rich but is not sufficiently nucleophilic to react with standard acetylating agents like acetic anhydride or acetyl chloride under the conditions described. Electrophilic addition to the alkene would require much harsher, typically strongly acidic, conditions, which are avoided in these protocols.
This inherent reactivity difference allows for a high degree of chemoselectivity, as illustrated in the general reaction scheme below.
Figure 1: General scheme for the N-acetylation of the target substrate.
Comparative Analysis of Acetylating Reagents
The choice of acetylating agent is crucial and depends on factors such as reactivity, cost, safety, and the scale of the reaction. The most common and effective reagents for this transformation are acetic anhydride and acetyl chloride.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Conditions |
| Acetic Anhydride (Ac₂O) | Moderately reactive, easy to handle, cost-effective. Byproduct (acetic acid) is easily removed.[2] | Less reactive than AcCl; may require a catalyst (e.g., DMAP) or mild heating for sluggish reactions. | Pyridine (solvent/base) or DCM/THF with a tertiary amine base (e.g., Et₃N).[3] | |
| Acetyl Chloride (AcCl) | Highly reactive, allowing for rapid reactions at low temperatures.[4] | Moisture-sensitive, corrosive, and releases HCl gas, requiring a stoichiometric amount of base to neutralize.[5] | Anhydrous aprotic solvent (e.g., DCM, THF) with a non-nucleophilic base (e.g., Et₃N, pyridine).[5] | |
| Thioacetic Acid | Extremely high chemoselectivity for amines over other functional groups like alcohols and thiols.[6] | Requires a metal catalyst (e.g., CuSO₄); reagent has a strong, unpleasant odor. | Methanol solvent with catalytic CuSO₄ at room temperature.[6] |
Experimental Protocols & Workflow
The following protocols are designed to be robust and reproducible. Standard laboratory safety precautions, including the use of a fume hood, gloves, and safety glasses, are mandatory.
Sources
- 1. Methyl 4-aminocyclopent-2-ene-1-carboxylate | Benchchem [benchchem.com]
- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
Chiral HPLC Method Validation for (1R,4S)-Methyl 4-acetamidocyclopent-2-enecarboxylate Purity: A Comprehensive Comparison Guide
(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate (often referred to as the MAC intermediate) is a critical chiral building block in the synthesis of Peramivir, a potent neuraminidase inhibitor used for influenza treatment[1]. Because enantiomers can exhibit drastically different pharmacological profiles and toxicities, the enantiomeric purity of this intermediate directly dictates the safety and efficacy of the final active pharmaceutical ingredient (API).
As pharmaceutical regulatory bodies enforce strict guidelines on stereoisomeric purity, developing a robust, self-validating Chiral High-Performance Liquid Chromatography (HPLC) method is non-negotiable. This guide provides an objective, data-driven comparison of leading Chiral Stationary Phases (CSPs) for resolving the MAC intermediate, followed by a comprehensive method validation protocol aligned with the newly adopted ICH Q2(R2) guidelines.
Mechanistic Causality: The Challenge of Cyclopentene Resolution
The MAC intermediate possesses two stereocenters on a rigid cyclopentene ring, alongside highly polar hydrogen-bonding groups (an acetamido group and a methyl ester). The primary analytical challenge is separating the desired (1R,4S) enantiomer from its (1S,4R) antipode and other diastereomers.
Direct chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP[2]. For the MAC intermediate, successful chiral recognition requires a "three-point interaction" model:
-
Hydrogen Bonding: The amide (-NH) and carbonyl (C=O) groups of the analyte interact with the carbamate linkages of the CSP.
-
Dipole-Dipole Interactions: The ester moiety aligns with the polar regions of the stationary phase.
-
Steric Fit (Inclusion): The bulky cyclopentene ring must physically fit into the chiral cavities of the polymer matrix[3].
Fig 1. Three-point chiral recognition mechanism between MAC and polysaccharide CSPs.
Product Comparison: Selecting the Optimal CSP
To establish the most robust method, we compared three industry-standard polysaccharide-based CSPs under Normal Phase (NP) conditions (Hexane/Isopropanol).
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Features a helical structure that creates a distinct chiral groove. The amylose backbone is highly flexible, accommodating the rigid cyclopentene ring of the MAC intermediate effectively.
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Features a linear cellulose backbone. While it offers similar hydrogen-bonding capabilities, its more rigid structural cavity often struggles to fully encapsulate bulky cyclic intermediates.
-
Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)): An immobilized phase that allows for a broader range of solvents (e.g., DCM, MTBE). The electron-withdrawing chloro-groups alter the dipole interactions.
Table 1: CSP Screening Comparison Data
Conditions: Hexane/Isopropanol (85:15 v/v), Flow Rate: 1.0 mL/min, UV Detection: 210 nm, Temp: 25°C.
| Column (5 µm, 250 x 4.6 mm) | Retention Time (1R,4S) | Retention Time (1S,4R) | Selectivity (α) | Resolution (Rs) | Peak Shape (Tailing) |
| Chiralpak AD-H | 9.4 min | 12.1 min | 1.35 | 3.2 | Excellent (1.1) |
| Chiralcel OD-H | 11.2 min | 12.8 min | 1.16 | 1.4 | Moderate (1.4) |
| Chiralpak IC | 8.5 min | 9.6 min | 1.14 | 1.2 | Broad (1.6) |
Conclusion: Chiralpak AD-H is the superior choice. The amylose backbone provides the optimal steric cavity for the MAC intermediate, yielding baseline resolution ( Rs>3.0 ) and sharp peak shapes, which is critical for quantifying trace enantiomeric impurities (down to 0.05% area)[2].
Experimental Protocol: Self-Validating Method Execution
The following step-by-step protocol details the optimized method using the Chiralpak AD-H column. This protocol is designed as a self-validating system; it includes mandatory System Suitability Testing (SST) criteria that must pass before sample analysis can proceed.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA).
-
Mix thoroughly and degas via ultrasonication for 15 minutes. Note: Do not use basic modifiers (like DEA) as the MAC intermediate lacks basic amine functionalities; modifiers will only increase baseline noise at 210 nm.
Step 2: Standard Preparation
-
System Suitability Standard: Weigh exactly 10.0 mg of racemic MAC standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (1.0 mg/mL).
-
Sensitivity Solution (LOQ): Dilute the racemic standard to a final concentration of 0.5 µg/mL (0.05% of the nominal sample concentration).
Step 3: Chromatographic Conditions Setup
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Column Temperature: 25°C ± 1°C (Thermodynamic control is vital; higher temperatures decrease the stability of the transient diastereomeric complex, reducing resolution).
-
Detection: UV at 210 nm (optimized for the amide/ester chromophores).
-
Injection Volume: 10 µL.
Step 4: System Suitability Testing (SST) Inject the System Suitability Standard in triplicate. The system is only validated for use if:
-
Resolution ( Rs ) between enantiomers is ≥2.5 .
-
Tailing factor ( Tf ) for the (1R,4S) peak is ≤1.5 .
-
Relative Standard Deviation (RSD) of peak areas is ≤2.0% .
ICH Q2(R2) Method Validation Summary
To ensure the method is fit for its intended purpose (quantification of enantiomeric impurities in pharmaceutical manufacturing), it must be validated according to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach,[4].
Fig 2. ICH Q2(R2) lifecycle-based analytical method validation workflow.
Table 2: Validation Parameters and Results (per ICH Q2(R2))
| Validation Parameter | ICH Acceptance Criteria | Experimental Result (Chiralpak AD-H) | Conclusion |
| Specificity | No interference at retention times of analytes | Blank and process impurities show no peaks at 9.4 or 12.1 min. | Pass |
| Linearity | R2≥0.999 across the reportable range | R2=0.9998 (Range: 0.5 µg/mL to 1500 µg/mL) | Pass |
| LOD / LOQ | Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ) | LOD: 0.15 µg/mL (S/N = 4)LOQ: 0.50 µg/mL (S/N = 12) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% at 50%, 100%, 150% levels | Mean recovery: 99.6% (RSD = 0.8%) | Pass |
| Precision (Repeatability) | RSD ≤2.0% for 6 replicate injections | Intra-day RSD: 0.5%Inter-day RSD: 0.7% | Pass |
| Robustness | Method remains unaffected by deliberate variations | Tolerates Flow ±0.1 mL/min, Temp ±2°C, IPA ±2% | Pass |
By adhering to this protocol, laboratories can reliably quantify the (1S,4R) enantiomer and other chiral impurities down to 0.05% relative to the (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate peak, ensuring the downstream synthesis of Peramivir meets all stringent regulatory safety thresholds[5],[6].
References
-
An Antiviral Drug-Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC-MS Method PubMed / Journal of AOAC International URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]
-
Multimodal HPLC screening of polysaccharide-based chiral stationary phases Pharmaceutical Technology URL:[Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International URL:[Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development American Pharmaceutical Review URL: [Link](Note: Sourced via general chiral pharmaceutical guidelines)
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. An Antiviral Drug-Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthesis of (1R,4S)-Methyl 4-Acetamidocyclopent-2-enecarboxylate: Chemical versus Enzymatic Routes
(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate stands as a critical chiral building block in modern medicinal chemistry. Its specific stereochemistry makes it a highly valuable intermediate, most notably in the synthesis of the neuraminidase inhibitor oseltamivir (Tamiflu®), a frontline antiviral medication for influenza.[1][2][3][4][5] The precise installation of the amino and carboxylate functionalities on the cyclopentene core is a non-trivial synthetic challenge. This guide provides an in-depth comparison of two dominant strategies for achieving this goal: a transition-metal-catalyzed chemical approach and a lipase-mediated enzymatic resolution.
This document is intended for researchers, chemists, and process development professionals. It moves beyond simple protocol recitation to explore the underlying principles, practical considerations, and comparative performance of each method, supported by experimental data and procedural outlines.
Part 1: The Chemical Approach: Palladium-Catalyzed Asymmetric Synthesis
The construction of the target molecule via chemical methods often relies on the power of transition-metal catalysis to control stereochemistry. Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, are particularly well-suited for forming the key C-N bond with high fidelity.[6][7][8] This strategy involves the reaction of a symmetric cyclopentene precursor with a nitrogen nucleophile in the presence of a chiral palladium catalyst.
Guiding Principle: Asymmetric Allylic Amination
The core of this strategy is the creation of a chiral environment by the catalyst system. A palladium(0) precursor and a chiral phosphine ligand form an active catalytic species. This complex coordinates to a symmetric starting material, such as a 1,4-diacetoxycyclopent-2-ene, and facilitates the departure of a leaving group to form a meso-π-allyl-palladium intermediate. The chiral ligand desymmetrizes this intermediate, directing the incoming nitrogen nucleophile (e.g., from acetamide) to attack one of the two allylic carbons preferentially, thus inducing enantioselectivity and forming the desired (1R,4S) product.
Caption: Palladium-catalyzed asymmetric allylic amination workflow.
Representative Experimental Protocol: Chemical Synthesis
-
Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk flask is charged with a palladium precursor (e.g., [Pd(allyl)Cl]₂) and a chiral ligand (e.g., a Trost ligand). Anhydrous, degassed solvent (e.g., THF or Dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate oven-dried flask under nitrogen, dissolve the symmetric precursor, cis-1,4-diacetoxycyclopent-2-ene, and the nitrogen nucleophile (e.g., sodium salt of acetamide) in the reaction solvent.
-
Initiation: Cool the substrate mixture to the desired temperature (e.g., 0 °C). Add the pre-formed catalyst solution via cannula.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the target compound.
Discussion of the Chemical Method
This approach is mechanistically elegant and can offer high enantioselectivity (>95% ee) and good yields when optimized. Its primary strength lies in its directness, converting a simple achiral precursor into a complex chiral product in a single stereocontrolled step. However, it is not without its challenges. The palladium catalysts and, particularly, the specialized chiral ligands can be prohibitively expensive, especially for large-scale synthesis. Furthermore, the complete removal of palladium residues from the final product is a critical and often difficult step in pharmaceutical manufacturing, requiring rigorous purification and analysis. The use of anhydrous and anaerobic conditions adds to the operational complexity.
Part 2: The Enzymatic Approach: Lipase-Catalyzed Kinetic Resolution
Biocatalysis presents a powerful alternative, leveraging the exquisite selectivity of enzymes to differentiate between enantiomers. For the synthesis of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate, the most common enzymatic strategy is the kinetic resolution of a racemic precursor using a lipase.[9][10][11][12]
Guiding Principle: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution operates on a racemic mixture (a 50:50 mix of two enantiomers). An enzyme, typically a lipase like Candida antarctica Lipase B (CALB), selectively catalyzes a reaction on only one of the enantiomers due to a geometrically favorable fit in its active site. For instance, in a racemic mixture of N-acetylated amino alcohol, the lipase can selectively hydrolyze the acetate group from one enantiomer, leaving the other enantiomer untouched. This creates a mixture of the desired acylated product and the unreacted, now enantiomerically pure, starting material, which can then be separated.
Caption: General workflow for enzymatic kinetic resolution.
Representative Experimental Protocol: Enzymatic Resolution
-
Substrate Preparation: Synthesize the racemic starting material, for example, (±)-methyl 4-acetamidocyclopent-2-enecarboxylate, using standard chemical methods.
-
Enzymatic Reaction: To a solution of the racemic substrate in a suitable buffer (e.g., phosphate buffer, pH 7.5) and a co-solvent (e.g., tert-butanol, if needed for solubility), add the lipase. Often, an immobilized form like Novozym 435 (CALB on an acrylic resin) is used for ease of recovery.
-
Incubation: Stir the suspension at a mild temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC, tracking the disappearance of one enantiomer and the formation of the hydrolyzed product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the product and the remaining substrate.
-
Enzyme Removal: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Separation: Acidify the filtrate to protonate the newly formed amine and extract the unreacted (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate with an organic solvent. The hydrolyzed product will remain in the aqueous layer. Alternatively, both components can be isolated using column chromatography.
Discussion of the Enzymatic Method
The primary advantage of the enzymatic approach is its exceptional selectivity under environmentally benign conditions. Reactions are run in aqueous systems or organic solvents at ambient temperature and pressure, aligning with the principles of green chemistry. The enzymes are biodegradable and non-toxic. However, the theoretical maximum yield for the desired product in a standard kinetic resolution is 50%, as the other half of the racemic starting material is either unreacted or converted to a different product. While this is a significant drawback in terms of atom economy, strategies like dynamic kinetic resolution (which incorporates a racemization catalyst to continuously convert the unwanted enantiomer back into the racemate) can overcome this limitation, though they add complexity.
Part 3: Head-to-Head Performance Comparison
The choice between chemical and enzymatic synthesis is a multi-faceted decision. The following table summarizes the key performance indicators for each approach.
| Metric | Chemical Synthesis (Pd-Catalyzed) | Enzymatic Kinetic Resolution (Lipase) |
| Theoretical Max. Yield | ~100% | 50% (for standard EKR) |
| Enantioselectivity | Very Good to Excellent (>95% ee) | Excellent (>99% ee often achievable) |
| Reaction Conditions | Often requires anhydrous/inert atmosphere, variable temperatures (-20 to 80 °C) | Mild (25-45 °C), atmospheric pressure, often in aqueous buffer |
| Catalyst/Enzyme Source | Palladium complexes, chiral phosphine ligands | Microbial lipases (e.g., Candida antarctica) |
| Cost & Availability | Ligands and Pd precursors can be very expensive. | Enzymes are generally cost-effective and available in bulk (e.g., Novozym 435). |
| Environmental Impact | Use of organic solvents, potential for heavy metal waste. | "Green" process, uses water or benign solvents, biodegradable catalyst. |
| Scalability | Scalable, but cost and metal removal can be barriers. | Highly scalable, common in industrial processes. |
| Work-up/Purification | Requires chromatography to remove catalyst and byproducts. Rigorous metal analysis needed. | Simple filtration to remove immobilized enzyme. Separation of product from substrate required. |
Synthesizing the Data: A Field-Proven Perspective
For early-stage research and discovery where material quantity is small and absolute stereochemical control from an achiral starting point is desired, the palladium-catalyzed approach offers a powerful and direct route. Its ability to, in theory, convert all starting material to the desired product is a significant advantage in atom economy.
Conversely, for process development and large-scale manufacturing, the enzymatic resolution method often proves superior. Its operational simplicity, mild conditions, and excellent green chemistry profile reduce both environmental impact and capital expenditure on specialized equipment. The 50% yield limitation is a known factor that is often accepted in exchange for the robustness, predictability, and cost-effectiveness of the biocatalytic process. The ability to reuse the immobilized enzyme further enhances its economic viability. Many chemoenzymatic strategies reported in the literature leverage this type of resolution as a key step.[1][3][4][5]
Ultimately, the optimal strategy is dictated by the specific project goals. A development program might initially use a chemical route to quickly access material for biological testing, while simultaneously developing a more sustainable and cost-effective enzymatic process for eventual large-scale production.
References
-
Werner, L., Machara, A., Sullivan, B., Carrera, I., Moser, M., Adams, D. R., Hudlicky, T., & Andraos, J. (2011). Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process. The Journal of Organic Chemistry, 76(24), 10050–10067. [Link]
-
Eşiyok, H. (2008). Enantioselective chemoenzymatic synthesis of oseltamivir (tamiflu)(r) intermediates. METU Theses. [Link]
-
Hudlicky, T., et al. (2011). Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics. The Journal of Organic Chemistry. [Link]
-
Werner, L., et al. (2011). Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics. ResearchGate. [Link]
-
Galeazzi, R., et al. (2003). Palladium-Assisted Routes to Nucleosides. Chemical Reviews. [Link]
-
Werner, L., et al. (2011). Several generations of chemoenzymatic synthesis of oseltamivir (Tamiflu): evolution of strategy, quest for a process-quality synthesis, and evaluation of efficiency metrics. PubMed. [Link]
-
Mhetras, N., et al. (2022). Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate... ResearchGate. [Link]
-
Gotor, V., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Gellman, S. H., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. PubMed. [Link]
-
Fletcher, S. P., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. PMC - NIH. [Link]
-
Fletcher, S. P., et al. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC. [Link]
-
Blechert, S., et al. (2014). Asymmetric Synthesis of cis-Aminocyclopentenols, Building Blocks for Medicinal Chemistry. The Journal of Organic Chemistry. [Link]
-
Kapdi, A. R., & Prajapati, D. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. MDPI. [Link]
-
de Koning, C. B., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. [Link]
-
Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. PubMed. [Link]
-
Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]
-
Wolf, C. (2015). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Several generations of chemoenzymatic synthesis of oseltamivir (Tamiflu): evolution of strategy, quest for a process-quality synthesis, and evaluation of efficiency metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of (1R,4S)-Methyl 4-Acetamidocyclopent-2-enecarboxylate Reference Standards: A Comparative Guide
As drug development pipelines for neuraminidase inhibitors grow increasingly stringent, the analytical rigor applied to chiral intermediates must scale proportionally. (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate is a critical chiral synthon derived from the enzymatic resolution of Vince lactam [1]. It serves as the foundational core for the antiviral API Peramivir [2].
Because the (1R,4S) stereochemistry dictates the spatial orientation of all subsequent functional groups installed on the cyclopentane ring, utilizing poorly validated reference standards can lead to catastrophic downstream epimerization or yield loss. This guide objectively compares available reference standard grades and provides self-validating, step-by-step spectroscopic protocols to ensure absolute structural and stereochemical integrity.
The Synthetic Context & Mechanistic Importance
To understand the analytical requirements, we must first look at the molecule's origin. The intermediate is synthesized via the acidic hydrolysis of optically pure (-)-Vince lactam, followed by esterification and acetylation [3]. The cis relationship (1R,4S) between the methyl ester at C1 and the acetamido group at C4 is the most critical quality attribute (CQA) of this molecule.
Synthetic pathway from Vince lactam to Peramivir via the (1R,4S)-cyclopentene intermediate.
Comparison of Reference Standard Grades
When selecting a reference standard for calibrating your analytical methods, you are fundamentally choosing between absolute certainty and cost-efficiency. Below is a comparative matrix of the three primary tiers of reference materials.
| Attribute | Certified Reference Material (CRM) | Commercial Working Standard | In-House Synthesized Batch |
| Absolute Purity | >99.8% (Certified via qNMR) | >98.0% (HPLC-UV Area %) | Variable (Requires internal qNMR) |
| Enantiomeric Excess (ee) | >99.9% (Chiral LC) | >98.0% | Dependent on Vince lactam source |
| Traceability | ISO 17034 / SI Traceable | COA provided, non-traceable | None (Self-validated) |
| Primary Use Case | Regulatory submissions, API release | Routine in-process monitoring | Early R&D, route scouting |
| Risk of Bias | Minimal | Moderate (UV response factor bias) | High (if not strictly validated) |
Expert Insight: Relying solely on HPLC-UV Area % for commercial working standards is a common pitfall. UV detection is blind to non-chromophoric impurities (e.g., residual inorganic salts from the neutralization of the hydrochloride intermediate) and is skewed by differing extinction coefficients. This is why Quantitative NMR (qNMR) is the gold standard for absolute purity determination.
Self-Validating Spectroscopic Protocols
As an application scientist, I design protocols that are self-validating—meaning the experiment contains internal checks that prove the data is reliable.
Protocol 3.1: Absolute Purity via Quantitative 1H NMR (qNMR)
Causality: qNMR measures the absolute number of protons in a sample relative to a known internal standard (IS). Because the signal area is directly proportional to the molar amount of the nuclei, it eliminates the response-factor bias inherent to HPLC.
Methodology:
-
Standard Selection: Weigh ~15 mg of the (1R,4S) intermediate and ~5 mg of Dimethyl sulfone (TraceCERT®) as the IS using a microbalance (d = 0.001 mg). Why Dimethyl sulfone? Its singlet at δ 2.98 ppm does not overlap with the target's alkene or ester signals.
-
Solvent: Dissolve in 0.6 mL of CDCl 3 (containing 0.03% TMS).
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30 seconds . Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons, preventing signal integration truncation.
-
Scans: 64
-
-
Integration & Calculation: Integrate the IS peak ( δ 2.98, 6H) and the target's methyl ester peak ( δ 3.70, 3H). Calculate absolute purity using the standard qNMR mass balance equation.
Protocol 3.2: Stereochemical Validation via 2D NOESY
Causality: The (1R,4S) nomenclature dictates that the C1-ester and C4-acetamido groups are cis to one another. In a 1D 1 H NMR, coupling constants ( J ) in a flexible cyclopentene ring can be ambiguous. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment relies on through-space dipole-dipole interactions (< 5 Å). If the molecule is cis, the C1-H and C4-H are on the same face of the ring and will exhibit a strong NOE cross-peak. If the sample contains the trans epimer, this cross-peak will be absent.
Methodology:
-
Prepare a 20 mg/mL solution in CDCl 3 . Degas the sample using three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen accelerates relaxation pathways, quenching the NOE signal.
-
Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 300 ms.
-
Validation Check: Look for the cross-peak between δ 3.55 ppm (C1-H) and δ 5.05 ppm (C4-H).
Protocol 3.3: Enantiomeric Excess via Chiral HPLC
Causality: NMR cannot differentiate between the (1R,4S) and (1S,4R) enantiomers without a chiral solvating agent. Chiral HPLC using an immobilized polysaccharide stationary phase is required to confirm that the enzymatic resolution of the starting Vince lactam was successful.
Methodology:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (85:15 v/v), isocratic elution.
-
Flow Rate & Detection: 1.0 mL/min, UV detection at 210 nm.
-
Sample Prep: 1 mg/mL in mobile phase.
Expected Spectroscopic Data Summary
Below is the consolidated 1 H NMR data profile for a highly pure (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate reference standard. Any deviation from these shifts or the appearance of extraneous peaks indicates degradation or epimerization.
| Proton Assignment | Chemical Shift ( δ , ppm in CDCl 3 ) | Multiplicity | Integration | Structural Causality |
| C2-H, C3-H | 5.90 - 6.05 | Multiplet (m) | 2H | Deshielded olefinic protons of the cyclopentene ring. |
| N-H | 5.85 | Broad doublet (br d) | 1H | Amide proton; broadens due to quadrupolar relaxation of 14 N. |
| C4-H | 5.05 | Multiplet (m) | 1H | Shifted downfield by the adjacent electronegative nitrogen. |
| O-CH 3 | 3.70 | Singlet (s) | 3H | Methyl ester protons; sharp, distinct singlet ideal for qNMR. |
| C1-H | 3.55 | Multiplet (m) | 1H | Adjacent to the carbonyl group. |
| C5-H a | 2.80 | Doublet of triplets (dt) | 1H | Diastereotopic methylene proton (pseudo-equatorial). |
| CO-CH 3 | 1.95 | Singlet (s) | 3H | Acetyl methyl protons. |
| C5-H b | 1.60 | Doublet of triplets (dt) | 1H | Diastereotopic methylene proton (pseudo-axial). |
References
-
Zhu, S., & Zheng, G. (2018). "Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review." Applied Microbiology and Biotechnology. URL:[Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2009). "Report on the Deliberation Results: Peramivir Hydrate." Evaluation and Licensing Division, Pharmaceutical and Food Safety Bureau. URL:[Link]
-
Daluge, S., & Vince, R. (1978). "Synthesis of carbocyclic aminonucleosides." ResearchGate. URL:[Link]
Stereochemical Divergence in Cyclopentane Scaffolds: A Reactivity and Application Guide for (1R,4S) vs. (1S,4R) Enantiomers
As a Senior Application Scientist navigating the complex landscape of antiviral drug development, I frequently encounter the profound impact of stereochemistry on both synthetic viability and pharmacodynamics. The cyclopentene core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous carbocyclic nucleosides and neuraminidase inhibitors [1].
This guide provides an in-depth comparative analysis of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate and its (1S,4R) enantiomer. While these molecules exhibit identical reactivity in an achiral vacuum, their behavior diverges drastically when introduced to chiral catalysts, asymmetric reagents, and biological targets [2]. Understanding this divergence is critical for optimizing synthetic workflows, particularly in the production of the antiviral drug Peramivir.
Stereochemical & Physical Profiling
Both enantiomers are typically derived from the kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) [3]. The table below summarizes their comparative profiles, highlighting how identical scalar properties translate into divergent application vectors.
| Property / Parameter | (1S,4R)-Enantiomer | (1R,4S)-Enantiomer |
| Primary Application | Precursor for Peramivir (Neuraminidase Inhibitor) | Precursor for Carbocyclic Nucleosides |
| Specific Rotation [α]D | Equal magnitude, opposite sign | Equal magnitude, opposite sign |
| Achiral Reactivity | Identical (e.g., standard ester hydrolysis) | Identical (e.g., standard ester hydrolysis) |
| [3+2] Cycloaddition Face | Anti to substituents (Yields active stereocenters) | Anti to substituents (Yields inactive epi-isomer) |
| Enzymatic Affinity (e.g., CAL-B) | High affinity (depending on specific derivative) | Low affinity (typically retained in kinetic resolution) |
| Derived Target IC50 (Neuraminidase) | < 1 nM (Highly Potent) [1] | > 10,000 nM (Biologically Inactive) |
Reactivity Paradigm: The Chiral Reagent Bifurcation
The core reactivity difference between the (1R,4S) and (1S,4R) enantiomers lies in asymmetric induction . When subjected to achiral reagents (e.g., catalytic hydrogenation or simple epoxidation), both enantiomers react at identical rates. However, the synthesis of heavily functionalized drugs like Peramivir relies on stereoselective transformations where the existing stereocenters dictate the outcome of newly formed bonds.
The [3+2] Dipolar Cycloaddition
The pivotal step in Peramivir synthesis is the 1,3-dipolar cycloaddition of 2-ethylbutyronitrile oxide to the cyclopentene double bond [4].
-
With the (1S,4R) Enantiomer: The bulky acetamido and ester groups sterically shield one face of the alkene. The nitrile oxide is forced to approach from the anti face. Because the absolute configuration is (1S,4R), this anti approach establishes the exact relative and absolute stereochemistry required for the 3-pentyl group in the final drug.
-
With the (1R,4S) Enantiomer: The cycloaddition still occurs on the anti face due to the same localized steric hindrance. However, because the starting scaffold is inverted, the resulting cycloadduct possesses the opposite absolute stereochemistry at the newly formed isoxazoline bridge, leading to an inactive "epi" isomer.
Fig 1: Divergent synthetic pathways of cyclopentene enantiomers in drug development.
Self-Validating Experimental Protocols
To ensure reproducibility and high enantiomeric excess (ee), the following protocols are engineered as self-validating systems. Every critical step includes a mechanistic rationale and an integrated validation check.
Protocol A: Enzymatic Kinetic Resolution of the Racemic Precursor
Objective: Isolate the (1S,4R) enantiomer from the racemic mixture using biocatalysis [2]. Mechanistic Rationale: Biocatalysts (e.g., immobilized lipases like CAL-B) possess highly chiral active sites. They selectively lower the activation energy for the transesterification/hydrolysis of one enantiomer while ignoring the other, achieving an enantiomeric ratio (E) > 200.
-
Substrate Solubilization: Dissolve racemic methyl 4-acetamidocyclopent-2-enecarboxylate in a co-solvent system (10% THF in 50 mM phosphate buffer, pH 7.2).
-
Causality: The organic co-solvent increases the solubility of the hydrophobic ester without denaturing the biocatalyst.
-
-
Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym 435).
-
Causality: Immobilization onto a resin allows for rapid recovery via simple filtration, which is essential for industrial scale-up.
-
-
Incubation and Monitoring: Incubate at 37 °C with gentle orbital shaking.
-
Validation Check: Monitor the reaction via chiral HPLC. The system is self-validating: halt the reaction exactly at 50% conversion. At this thermodynamic midpoint, the ee of both the unreacted ester and the hydrolyzed product will be maximized.
-
-
Separation: Filter off the enzyme. Partition the filtrate between ethyl acetate and saturated aqueous NaHCO₃. The unreacted enantiomer remains in the organic phase, while the hydrolyzed acid partitions into the aqueous phase.
-
Isolation: Concentrate the organic phase to yield the optically pure enantiomer (>99% ee).
Protocol B: Stereoselective[3+2] Cycloaddition for Peramivir Scaffold
Objective: Construct the isoxazoline intermediate with absolute stereocontrol using the (1S,4R) enantiomer [4].
-
Preparation of the Dipole Precursor: Dissolve 2-ethyl-N-hydroxybutanimidoyl chloride (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the imidoyl chloride back to the oxime.
-
-
Substrate Introduction: Add (1S,4R)-methyl 4-acetamidocyclopent-2-enecarboxylate (1.0 eq) to the solution.
-
Base Addition & In Situ Generation: Cool the reaction mixture to 0 °C. Slowly add triethylamine (1.5 eq) dropwise over 30 minutes.
-
Causality: Triethylamine neutralizes the HCl generated and facilitates the in situ formation of the highly reactive nitrile oxide. Slow addition maintains a low steady-state concentration of the dipole, preventing its dimerization into an inactive furoxan byproduct. The low temperature maximizes facial diastereoselectivity.
-
-
Reaction Maturation: Allow the reaction to stir at 0 °C for 4 hours.
-
Validation Check: Monitor via LC-MS. The complete disappearance of the cyclopentene mass peak and the appearance of a single major diastereomeric isoxazoline mass peak validates the stereoselective conversion.
-
-
Quench and Purification: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via silica gel flash chromatography to isolate the pure (3aR,4R,6S,6aS)-isoxazoline intermediate.
Biological Translation: Pharmacodynamics
The ultimate consequence of this stereochemical divergence is observed in the pharmacodynamics of the final drug. The influenza neuraminidase active site is a highly conserved, rigid chiral pocket consisting of four distinct binding regions [1].
The (1S,4R)-derived Peramivir acts as a transition-state analogue. Its stereocenters perfectly project the functional groups into their respective sub-pockets: the carboxylate group interacts with the Arginine triad (Arg118, Arg292, Arg371), the guanidino group binds to Glu119 and Asp151, and the hydrophobic side chain anchors into the Ile222 pocket. Conversely, the (1R,4S)-derived analog suffers from severe stereochemical mismatch, projecting these groups into the solvent or clashing with the protein backbone, rendering it biologically inert.
Fig 2: Pharmacodynamic logic of enantiomer-specific binding in the neuraminidase active site.
References
-
Chand, P., et al. (2001). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry.[Link]
-
Biocatalytic routes to anti-viral agents and their synthetic intermediates. Chemical Society Reviews (2021).[Link]
-
Vince lactam. Wikipedia. [Link]
-
Facile Synthesis of the Neuraminidase Inhibitor Peramivir. Synthetic Communications (2013).[Link]
GC-MS method validation for residual solvents in (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate
Title: Comprehensive Comparison Guide: GC-MS Method Validation for Residual Solvents in (1R,4S)-Methyl 4-acetamidocyclopent-2-enecarboxylate
Introduction
(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate is a structurally complex, chiral intermediate critical to the synthesis of Peramivir, a potent intravenous neuraminidase inhibitor used for treating influenza[1]. During its multi-step synthesis, various volatile organic compounds (VOCs) such as methanol, dichloromethane (DCM), ethyl acetate, and toluene are employed. Controlling these residual solvents is not just a regulatory formality but a toxicological imperative, governed by USP <467>[2] and ICH Q2(R2) guidelines[3].
The Analytical Dilemma: Matrix Interference vs. Specificity
When validating a method for residual solvents in this specific intermediate, analytical scientists face a distinct challenge. The intermediate contains both an amide and an ester functional group on a cyclopentene ring. Under high temperatures (such as those in a GC inlet during direct injection), it is prone to thermal degradation, potentially releasing methanol via ester hydrolysis or other volatile byproducts.
Methodological Comparison:
-
Direct Injection GC-MS: Involves injecting the dissolved sample directly into the GC inlet.
-
Drawback: The non-volatile intermediate accumulates in the inlet liner, causing active sites, peak tailing, and rapid column degradation. Thermal degradation of the matrix causes severe baseline drift and false positives.
-
-
Headspace GC-FID (HS-GC-FID): The compendial standard per USP <467>[2].
-
Drawback: While headspace extraction leaves the non-volatile matrix behind, Flame Ionization Detection (FID) lacks spectral specificity. If a degradation byproduct co-elutes with a target solvent (e.g., methanol), FID cannot differentiate them, leading to out-of-specification (OOS) investigations.
-
-
Headspace GC-MS (HS-GC-MS): The optimal solution.
-
Advantage: Combines the matrix-isolation benefits of headspace sampling with the absolute specificity of mass spectrometry. Using Selected Ion Monitoring (SIM), we can mathematically isolate solvent signals from any unexpected matrix volatiles.
-
Table 1: Performance Comparison of Analytical Techniques for Residual Solvents
| Parameter | Direct Injection GC-MS | HS-GC-FID (USP <467>) | HS-GC-MS (Proposed) |
| Matrix Interference | High (Inlet contamination) | Low (Thermal extraction) | Low (Thermal extraction) |
| Detector Specificity | High (m/z isolation) | Low (Retention time only) | High (m/z isolation) |
| Risk of False Positives | High (Thermal degradation) | Moderate (Co-elution risk) | Minimal (SIM Mode) |
| Column Lifespan | Short (<100 injections) | Long (>1000 injections) | Long (>1000 injections) |
| Suitability for this API | Poor | Acceptable | Optimal |
Scientific Causality in Method Development
-
Diluent Selection (DMSO): Dimethyl sulfoxide (DMSO) is selected as the sample diluent. Why? The intermediate is highly polar and insoluble in water. DMSO provides excellent solubility, does not aggressively partition into the headspace at 85°C due to its high boiling point (189°C), and does not mask early-eluting solvents like methanol.
-
Headspace Equilibration (85°C for 20 min): This temperature provides sufficient thermal energy to drive Class 2 and Class 3 solvents into the vapor phase without inducing thermal degradation of the dissolved intermediate.
-
Column Selection (USP G43 / DB-624): A mid-polarity cyanopropylphenyl/dimethylpolysiloxane phase is ideal for resolving low-molecular-weight alcohols (methanol) from halogenated solvents (DCM).
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates system suitability testing (SST) directly into the workflow, acting as a self-validating system aligned with ICH Q2(R2) guidelines[3].
Step 1: Standard & Sample Preparation
-
Diluent: High-purity Headspace-grade DMSO.
-
Standard Solution: Prepare a mixed standard in DMSO containing Methanol (3000 ppm), DCM (600 ppm), Ethyl Acetate (5000 ppm), and Toluene (890 ppm) relative to the sample concentration.
-
Sample Solution: Accurately weigh 100 mg of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate into a 20 mL headspace vial. Add 1.0 mL of DMSO, seal immediately with a PTFE/silicone septum, and vortex until completely dissolved.
Step 2: Headspace & GC-MS Parameters
-
Headspace Oven: 85°C for 20 minutes.
-
Loop & Transfer Line: 95°C and 105°C, respectively (preventing condensation).
-
GC Column: DB-624 (30 m × 0.32 mm × 1.8 µm).
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
SIM Ions (m/z): Methanol (31), DCM (49, 84), Ethyl Acetate (43, 88), Toluene (91, 92).
Step 3: System Suitability (Self-Validation Check) Before analyzing the sample, inject the Standard Solution in replicate (n=6). The analytical run is only valid to proceed if:
-
The %RSD of the peak areas for all solvents is ≤ 15.0%.
-
The Signal-to-Noise (S/N) ratio for DCM (typically the least responsive in MS) is ≥ 10.
Validation Data Summary (ICH Q2(R2) Aligned)
The method was validated according to ICH Q2(R2) criteria[3], focusing on Specificity, Linearity, Accuracy (Recovery), and Precision.
Table 2: Typical Validation Acceptance Criteria & Experimental Data Summary
| Target Solvent | Linearity (R²) | Accuracy / Recovery (%) | Precision (%RSD, n=6) | LOD (ppm) | LOQ (ppm) |
| Methanol | 0.9995 | 98.2 - 101.5 | 2.4 | 15 | 50 |
| Dichloromethane | 0.9991 | 95.5 - 103.1 | 3.8 | 3 | 10 |
| Ethyl Acetate | 0.9998 | 99.0 - 102.4 | 1.9 | 20 | 60 |
| Toluene | 0.9996 | 97.8 - 101.1 | 2.1 | 2 | 5 |
| (Note: Acceptance criteria dictate R² ≥ 0.990, Recovery 80-120%, and Precision ≤ 15%) |
Workflow Visualization
Method selection and HS-GC-MS validation workflow for residual solvent analysis.
Conclusion
For complex pharmaceutical intermediates like (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate, standard compendial methods often fall short due to matrix-induced false positives. By transitioning from HS-GC-FID to HS-GC-MS, analytical laboratories can leverage the mass-to-charge specificity of MS to eliminate matrix interference, ensuring robust, ICH-compliant data for regulatory submissions.
Sources
A Comparative Guide to Validating the Stereocenter Integrity of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate During Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of a chiral molecule throughout its lifecycle is a cornerstone of therapeutic efficacy and safety.[1] The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth, comparative analysis of methodologies to validate the stereocenter integrity of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate, a key building block in the synthesis of various pharmaceutical agents, during long-term storage.
The inherent strain in the cyclopentene ring and the presence of two stereocenters make this molecule susceptible to degradation pathways that could compromise its stereochemical purity.[2][3][4][5][6] Therefore, a robust stability testing program is not merely a regulatory requirement but a scientific necessity to guarantee the quality and consistency of the final active pharmaceutical ingredient (API).[7][8][9]
The Criticality of Stereochemical Stability
The (1R,4S) configuration of this cyclopentene derivative is crucial for its intended biological activity. Any deviation, such as epimerization to the (1S,4R), (1R,4R), or (1S,4S) diastereomers, could lead to a loss of potency, altered pharmacology, or the introduction of unwanted side effects. Long-term storage presents a risk of such changes due to factors like temperature, humidity, and light exposure.[8] This guide outlines a comprehensive strategy to monitor and validate the stereochemical integrity of this molecule over time.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is paramount for accurately quantifying the enantiomeric and diastereomeric purity of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate. The primary techniques for chiral separations include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][10]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][11] | Separation of volatile derivatives of enantiomers on a CSP.[1][10] | Formation of diastereomeric complexes leading to distinct NMR signals.[1] |
| Sample Preparation | Direct injection of the sample dissolved in a suitable mobile phase.[11] | Derivatization to a volatile ester may be required.[1] | Sample dissolved in a deuterated solvent with a chiral solvating agent.[1] |
| Sensitivity | High to moderate, depending on the detector.[1] | High sensitivity, suitable for trace analysis.[1] | Lower sensitivity compared to chromatographic methods.[1] |
| Advantages | Robust, widely applicable, and the gold standard for quantitative analysis of enantiomeric purity.[10][11] | Excellent for volatile and thermally stable compounds.[10] | Provides structural information and can determine purity without chromatographic separation.[10] |
| Limitations | Method development can be time-consuming. | Not suitable for non-volatile or thermally labile compounds. | Lower throughput and may require higher sample concentrations.[1] |
For (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate, Chiral HPLC is the recommended primary technique due to its robustness, high accuracy, and direct applicability to this non-volatile molecule.[11][12] Polysaccharide-based chiral stationary phases are often effective for separating such cyclic amino acid derivatives.[11][13][14]
Experimental Design for a Long-Term Stability Study
A comprehensive stability study should be designed to assess the impact of various environmental factors over an extended period. This involves storing the compound under controlled conditions and periodically analyzing its stereochemical purity.
Storage Conditions
Based on the International Council for Harmonisation (ICH) guidelines, the following storage conditions are recommended for a long-term stability study:[7][15]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (used if significant change occurs under accelerated conditions)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
The accelerated conditions are designed to increase the rate of chemical degradation and physical change of a drug substance, allowing for the prediction of its long-term stability.[9][16][17]
Testing Frequency
For long-term studies, testing should be frequent enough to establish the stability profile. A typical schedule would be:[15]
-
Initial (0 months)
-
Every 3 months for the first year
-
Every 6 months for the second year
-
Annually thereafter
For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[15]
Experimental Workflow
The following diagram illustrates the workflow for validating the stereocenter integrity of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate during long-term storage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. netpharmalab.es [netpharmalab.es]
- 9. suncareformulations.com [suncareformulations.com]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. columnex.com [columnex.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. database.ich.org [database.ich.org]
- 16. Accelerated stability and forced degradation [alphalyse.com]
- 17. leukocare.com [leukocare.com]
Personal protective equipment for handling (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate
As a Senior Application Scientist, I approach the handling of advanced pharmaceutical intermediates not just as a regulatory checklist, but as a system of chemical causality. (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate (CAS: 229613-93-8) is a highly specialized chiral intermediate primarily utilized in the synthesis of Peramivir, a potent neuraminidase inhibitor used as an antiviral drug[1].
Because this compound bridges the gap between a reactive organic building block and a biologically active pharmaceutical precursor, standard laboratory safety protocols must be elevated. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational handling.
Mechanistic Causality of Chemical Hazards
To select the correct PPE, we must first deconstruct the molecule's structural liabilities and how they interact with human physiology:
-
The Cyclopentene Ring: Cyclopentene derivatives are volatile enough to cause respiratory irritation and, upon prolonged exposure to generated dust or vapors, can induce central nervous system (CNS) effects such as drowsiness or dizziness[2]. Furthermore, the unsaturated double bond is reactive and susceptible to oxidation, meaning the compound must be strictly segregated from strong oxidizing agents to prevent exothermic reactions.
-
The Acetamide Moiety: Amides are notorious for facilitating dermal penetration. If this intermediate is handled in conjunction with organic solvents (e.g., DMSO, DMF, or alcohols), the solvent acts as a permeation enhancer, pulling the acetamide compound directly through the stratum corneum. Therefore, standard latex gloves provide zero reliable protection[3].
-
Pharmaceutical Intermediate Status: As a precursor to an antiviral API, unexpected biological activity or sensitization cannot be ruled out. It must be treated with rigorous containment strategies to avoid micro-dust generation and inhalation[4].
Quantitative Data & PPE Specifications
The following table synthesizes the required safety parameters and the specific PPE required to mitigate the structural hazards of this compound.
| Parameter | Specification / Recommendation | Mechanistic Rationale |
| CAS Number | 229613-93-8 | Unique identifier for Peramivir intermediate N3/M8 tracking[1]. |
| Hazard Profile | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) | Standard hazard classification for functionalized cyclopentene-carboxylic acids[5]. |
| Glove Material | Nitrile (min 0.11 mm thickness) or Neoprene | Required to prevent dermal penetration of acetamides; chemical-resistant gloves are mandatory[3]. |
| Eye Protection | NIOSH or EN 166 approved safety goggles | Protects against micro-dust aerosolization and solvent splashes during dissolution[6]. |
| Respiratory | N95/FFP2 (Solid) or Half-mask with ABEK filter (Solution) | Mitigates the inhalation of reactive cyclopentene particulates and vapors[7]. |
| Engineering Control | Fume Hood or Class II Biosafety Cabinet | Must maintain a face velocity >0.5 m/s to capture airborne particulates[4]. |
Experimental Protocol: Safe Transfer and Dissolution Workflow
To ensure a self-validating safety system, PPE must be integrated directly into the operational workflow. Do not treat PPE as an afterthought; it is the primary engineering control interface.
Objective: Transfer the solid (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate into a reaction vessel without generating airborne particulates or allowing dermal contact.
Step 1: Workspace Preparation & PPE Donning
-
Verify the fume hood is operational with a continuous inward airflow (face velocity of 0.5–0.6 m/s).
-
Don a flame-resistant, anti-static lab coat.
-
Put on chemical splash goggles.
-
Don a primary pair of nitrile gloves, followed by a secondary pair of extended-cuff nitrile gloves. Causality: Double-gloving is mandatory for API intermediates to ensure the inner glove remains uncontaminated during the final doffing phase[3].
Step 2: Static Mitigation
-
Wipe the exterior of the chemical container and the analytical balance inside the fume hood with an anti-static cloth. Causality: Fine cyclopentene derivative powders can hold static charges, leading to spontaneous aerosolization upon opening the vial[6].
Step 3: The Transfer Operation
-
Place a pre-tared, sealable glass reaction vial on the balance.
-
Using a grounded stainless-steel spatula, carefully transfer the required mass of the intermediate into the vial. Causality: Stainless steel prevents the triboelectric static buildup that plastic spatulas cause, drastically reducing dust generation[4].
-
Cap the vial tightly before removing it from the balance.
Step 4: Decontamination and Doffing
-
Wipe the exterior of the sealed vial with a lint-free wipe dampened with isopropanol to remove any microscopic dust.
-
Remove the outer pair of gloves by peeling them inside out, trapping any potential chemical residue inside the glove material. Dispose of them immediately in a solid hazardous waste container.
Spill Response and Disposal Plan
-
Solid Spill Containment: Never dry-sweep a spill of this compound, as the mechanical action will aerosolize the cyclopentene derivative into the breathing zone[6]. Instead, cover the spill with damp absorbent paper. Carefully scoop the dampened material using a non-sparking tool into a hazardous waste container.
-
Chemical Disposal: Segregate the collected waste from any strong oxidizers. Dispose of it as a halogen-free organic solid waste through a certified chemical disposal service. Label the container clearly as "Toxic Pharmaceutical Intermediate - Cyclopentene Derivative"[3].
Operational Workflow Visualization
Operational workflow and hazard mitigation pathway for handling cyclopentene intermediates.
References
-
How to ensure the safety of workers during the production of fluorinated pharmaceutical intermediates? Sinoshiny. Available at: [Link]
-
What are the safety precautions in fine chemicals handling? Biosynce. Available at: [Link]
-
Pfizer Ireland Pharmaceuticals Safety Data Sheet. EPA Ireland. Available at: [Link]
-
1-Cyclopentene-1-carboxylic acid, 98%. Thermo Scientific Acros. Available at: [Link]
Sources
- 1. Information of Peramivir intermediate M8 | China | Manufacturer | Hangzhou ICH Biofarm Co., Ltd [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. biosynce.com [biosynce.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. 1-Cyclopentene-1-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 6. leap.epa.ie [leap.epa.ie]
- 7. How to ensure the safety of workers during the production of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
